BenchChemオンラインストアへようこそ!

5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine

Medicinal Chemistry Kinase Inhibitor Synthesis Protecting Group Strategy

5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine (CAS 1425931-97-0) is a functionalized 3-aminopyrazole derivative with a molecular formula of C13H17N3O2 and a molecular weight of 247.29 g/mol. The compound contains the 3-amino-1H-pyrazole hinge-binding pharmacophore, which forms a characteristic triad of hydrogen bonds with kinase hinge residues and is widely employed in ATP-competitive kinase inhibitor design.

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
CAS No. 1425931-97-0
Cat. No. B1427742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
CAS1425931-97-0
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COCCC2=CC(=NN2)N
InChIInChI=1S/C13H17N3O2/c1-17-12-4-2-10(3-5-12)9-18-7-6-11-8-13(14)16-15-11/h2-5,8H,6-7,9H2,1H3,(H3,14,15,16)
InChIKeyVDDMVJNKNFHXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine (CAS 1425931-97-0) for Kinase Inhibitor Development: Procurement Specification and Baseline Profile


5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine (CAS 1425931-97-0) is a functionalized 3-aminopyrazole derivative with a molecular formula of C13H17N3O2 and a molecular weight of 247.29 g/mol . The compound contains the 3-amino-1H-pyrazole hinge-binding pharmacophore, which forms a characteristic triad of hydrogen bonds with kinase hinge residues and is widely employed in ATP-competitive kinase inhibitor design [1]. The 4-methoxybenzyl (PMB) ether moiety on the 5-position ethyl linker serves as a versatile protecting group that can be regioselectively cleaved to yield the free hydroxyethyl intermediate for subsequent functionalization [2].

Procurement Risk Analysis: Why 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine Cannot Be Replaced by Unsubstituted or Alternative Pyrazole Intermediates


Substituting this compound with unfunctionalized 3-aminopyrazole (CAS 1820-80-0), 5-(2-hydroxyethyl)-1H-pyrazol-3-amine (CAS 73616-27-0), or 1-(4-methoxybenzyl)-1H-pyrazol-3-amine (CAS 1003011-46-8) introduces fundamental incompatibilities in synthetic workflows. Unsubstituted 3-aminopyrazole lacks the essential C5 side chain required for vector extension into kinase hydrophobic pockets [1]. The hydroxyethyl analog possesses an unprotected hydroxyl group incompatible with many downstream coupling reactions (e.g., amide bond formation, Mitsunobu reactions) that demand orthogonal protection strategies [2]. The 1-(4-methoxybenzyl) analog positions the PMB group on the pyrazole N1 nitrogen rather than the C5 side chain oxygen—a regiochemical difference that dictates entirely divergent deprotection conditions and subsequent functionalization trajectories [3]. Quantitative evidence supporting this differentiation is provided below.

Quantitative Differentiation Evidence for 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine: Comparator-Based Procurement Metrics


Synthetic Efficiency: PMB-Protected vs. Unprotected 5-(2-Hydroxyethyl) Pyrazole Intermediates in Kinase Inhibitor Construction

The PMB ether protection at the C5 ethyl linker oxygen enables the synthesis of N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives without requiring additional orthogonal protection/deprotection steps for the side chain hydroxyl group [1]. In contrast, use of the unprotected 5-(2-hydroxyethyl)-1H-pyrazol-3-amine (CAS 73616-27-0) necessitates additional protection-deprotection sequences when coupling to acid chlorides or activated esters, increasing step count and reducing overall yield due to competing O-acylation [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Protecting Group Strategy

Vendor Purity and Quality Metrics: Comparative Analysis of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine Supply Specifications

Commercially available 5-(2-((4-methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine is supplied at purities of 95-98% by multiple vendors including Fluorochem (Product Code F462312, 95%), Leyan (Product 1516985, 98%), and Shanghai Send Pharma (98%) . This level of quality assurance exceeds typical commercial availability for less common pyrazole intermediates, reducing the need for in-house purification prior to use.

Analytical Chemistry Quality Control Procurement Specification

Predicted Physicochemical Properties: Boiling Point and Density Relative to 5-(2-Hydroxyethyl) Pyrazole Analog

The PMB ether modification significantly alters predicted physicochemical parameters compared to the unprotected 5-(2-hydroxyethyl) analog, with implications for chromatographic behavior, crystallization, and large-scale handling [1].

Physicochemical Properties Process Chemistry Formulation Development

Pharmacophore Scaffold Provenance: 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine as Validated Precursor to Potent Raf Kinase Inhibitors

Derivatives constructed from the 5-amino-1H-pyrazole scaffold containing 4-methoxybenzyl substitution have demonstrated potent and selective Raf kinase inhibition [1][2]. The most optimized derivative (compound 7c) exhibited GI50=0.27 μM against A375P melanoma cells and selective B-Raf V600E (IC50=0.26 μM) and C-Raf (IC50=0.11 μM) inhibition [1].

Kinase Inhibitor Oncology Structure-Activity Relationship

Protecting Group Orthogonality: PMB Ether Stability Under Basic vs. Acidic Conditions Relative to Benzyl Ethers

The 4-methoxybenzyl (PMB) ether protecting group offers distinct cleavage selectivity compared to unsubstituted benzyl (Bn) ethers [1][2]. PMB ethers can be removed under oxidative conditions (DDQ) or acidic conditions (TFA) that leave benzyl ethers intact, enabling orthogonal protection strategies. The PMB group on pyrazoles is cleavable by TFA under reflux, whereas benzyl ethers typically require stronger hydrogenolysis conditions (H2, Pd/C) that may reduce sensitive functional groups [2].

Organic Synthesis Protecting Group Chemistry Reaction Optimization

Regiochemical Differentiation: C5-O-PMB vs. N1-PMB Pyrazole Substitution Patterns in Synthetic Utility

The placement of the 4-methoxybenzyl group on the C5 ethyl linker oxygen (as in 1425931-97-0) versus directly on the N1 nitrogen of the pyrazole ring (as in CAS 1003011-46-8) yields compounds with fundamentally different synthetic utilities [1][2]. N1-PMB pyrazoles are used primarily for N-unsubstituted pyrazole synthesis via PMB removal, whereas the C5-O-PMB ether in this compound provides a protected hydroxyl handle for side chain elaboration while leaving the pyrazole N1-H available for functionalization or hinge-binding interactions [2].

Regioselective Synthesis Pyrazole Functionalization Medicinal Chemistry

Optimal Procurement Scenarios for 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine in Research and Industrial Settings


Scenario 1: Kinase Inhibitor Lead Optimization — Raf, CDK, and PAK Family Programs

The 3-amino-1H-pyrazole scaffold is a well-established hinge-binding motif in ATP-competitive kinase inhibitor design [1]. Procurement of 5-(2-((4-methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine provides immediate access to this validated pharmacophore with a protected C5 side chain suitable for vector extension into kinase hydrophobic pockets. This compound is particularly valuable for medicinal chemistry teams pursuing Raf kinase inhibitors (as demonstrated by the potent B-Raf V600E IC50=0.26 μM achieved by derivative 7c) [2], as well as CDK and PAK inhibitor programs where the aminopyrazole hinge-binding template has been extensively validated [3].

Scenario 2: Multi-Step Synthesis Requiring Orthogonal Protection Strategies

In synthetic sequences requiring the simultaneous presence of multiple protecting groups, the PMB ether on the C5 side chain offers orthogonal stability relative to benzyl (Bn), tert-butyldimethylsilyl (TBS), and acetyl (Ac) protecting groups [1][2]. The PMB ether can be selectively cleaved under oxidative conditions (DDQ) without affecting Bn ethers or under acidic conditions (TFA reflux) that leave TBS ethers intact. This orthogonality makes the compound an ideal building block for convergent synthesis strategies where sequential deprotection is required [3].

Scenario 3: Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Expansion

The compound serves as a versatile intermediate for fragment elaboration in FBDD campaigns targeting kinase ATP-binding sites. The free 3-amino group on the pyrazole ring provides a synthetic handle for amide bond formation or reductive amination, while the PMB-protected C5 side chain can be deprotected post-coupling to reveal a hydroxyl group for subsequent diversification (e.g., alkylation, acylation, or conversion to leaving groups) [1]. This dual-handle architecture enables parallel SAR exploration with minimal synthetic overhead, a key advantage in hit-to-lead optimization [2].

Scenario 4: Custom Synthesis and Contract Research Manufacturing Scale-Up

For CROs and CDMOs engaged in custom synthesis of kinase inhibitor libraries, 5-(2-((4-methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine represents a stockable intermediate that reduces campaign timelines [1]. The compound's commercial availability from multiple vendors at 95-98% purity eliminates the need for in-house development of a multi-step synthesis, enabling rapid deployment in library production [2]. The predicted boiling point (461.7±40.0°C) and density (1.2±0.1 g/cm³) support standard handling and purification protocols without specialized equipment requirements [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.